3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2270908-30-8
VCID: VC5959530
InChI: InChI=1S/C12H12N2O3/c1-14(2)11-9(12(15)16)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16)
SMILES: CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid

CAS No.: 2270908-30-8

Cat. No.: VC5959530

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid - 2270908-30-8

Specification

CAS No. 2270908-30-8
Molecular Formula C12H12N2O3
Molecular Weight 232.239
IUPAC Name 3-(dimethylamino)-5-phenyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c1-14(2)11-9(12(15)16)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16)
Standard InChI Key ISTBGBSWEVQTEI-UHFFFAOYSA-N
SMILES CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid belongs to the isoxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its molecular formula is C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}, with a molecular weight of 232.24 g/mol . The SMILES notation (CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2) clarifies the substitution pattern: the dimethylamino group (-N(CH3_3)2_2) occupies position 3, the phenyl ring is at position 5, and the carboxylic acid (-COOH) resides at position 4 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight232.24 g/mol
Topological Polar Surface Area (TPSA)66.57 Ų
Partition Coefficient (LogP)2.1058
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The TPSA and LogP values suggest moderate polarity and lipophilicity, making it suitable for drug discovery applications where membrane permeability is critical .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(dimethylamino)-5-phenylisoxazole-4-carboxylic acid involves multi-step reactions, often starting with functionalized isoxazole precursors. A common strategy employs lithiation and subsequent carboxylation or substitution reactions . For example:

  • Lithiation at Position 4: 3-Phenyl-5-chloroisoxazole undergoes lithiation with n-butyllithium, followed by carboxylation with CO2_2 to introduce the carboxylic acid group .

  • Dimethylamino Introduction: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination. In one approach, 3-bromo-5-phenylisoxazole-4-carboxylic acid reacts with dimethylamine under basic conditions .

Key Reaction Conditions:

  • Coupling Agents: HBTU or HATU mediate amide bond formation between isoxazole carboxylic acids and amines .

  • Reductive Amination: Sodium borohydride reduces imine intermediates to secondary amines .

Challenges and Optimizations

Synthetic challenges include regioselectivity in substitution reactions and stability of intermediates. For instance, bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid with N-bromosuccinimide (NBS) may yield undesired byproducts unless carefully controlled . Microwave-assisted synthesis has been explored to improve yields and reduce reaction times .

Physicochemical and Spectroscopic Properties

GHS ParameterDetailSource
Signal WordWarning
Precautionary MeasuresP261, P264, P271
First AidRinse skin/eyes with water

Applications in Research

Material Science

The dimethylamino group’s electron-donating properties make this compound a candidate for optoelectronic materials. Its rigid isoxazole core could stabilize charge-transfer complexes .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the phenyl and dimethylamino groups could optimize bioactivity .

  • Green Synthesis: Exploring catalytic methods to reduce reliance on toxic reagents like oxalyl chloride .

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